molecular formula C12H6BrCl2NO B8531725 (3-Bromo-6-chloropyridin-2-yl)(4-chlorophenyl)methanone

(3-Bromo-6-chloropyridin-2-yl)(4-chlorophenyl)methanone

Cat. No.: B8531725
M. Wt: 330.99 g/mol
InChI Key: BZTVEMTVRGIYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-6-chloropyridin-2-yl)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C12H6BrCl2NO and its molecular weight is 330.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H6BrCl2NO

Molecular Weight

330.99 g/mol

IUPAC Name

(3-bromo-6-chloropyridin-2-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C12H6BrCl2NO/c13-9-5-6-10(15)16-11(9)12(17)7-1-3-8(14)4-2-7/h1-6H

InChI Key

BZTVEMTVRGIYFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=N2)Cl)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-6-chloro-N-methoxy-N-methylpicolinamide (5.34 g, 19.1 mmol) in anhydrous THF (38 mL) at 0° C. was slowly added a solution of (4-chlorophenyl)magnesium bromide (1M in Et2O) (76 mL, 76 mmol). After 3 h at 0° C., a saturated aqueous solution of ammonium chloride was added and the product was extracted with MTBE (repeated 4 times). The organic layers were combined, dried over Na2SO4 and concentrated to dryness. The residue was purified by flash chromatography (hexane/EtOAc 10:0 to 8:2) to give the title compound as a white solid (5.98 g). LC/MS m/z 332 [M+H]+.
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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